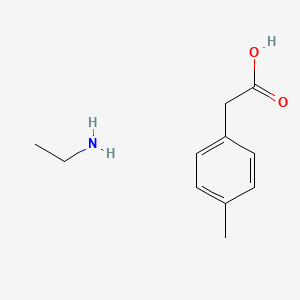

Ethanamine;2-(4-methylphenyl)acetic acid

Description

Contextualization within Organic Chemistry and Supramolecular Assemblies

In organic chemistry, the study of amines and carboxylic acids is fundamental. Their ability to act as proton donors and acceptors, respectively, facilitates the formation of salts and co-crystals. These interactions are pivotal in the design of new materials with tailored properties. Supramolecular assemblies are well-ordered structures composed of molecules held together by non-covalent forces, such as hydrogen bonding, ionic interactions, and van der Waals forces.

The formation of Ethanamine;2-(4-methylphenyl)acetic acid is a prime example of the self-assembly of molecules into a more complex structure. The primary interaction is the proton transfer from the carboxylic acid to the amine, resulting in the formation of an ammonium-carboxylate ion pair. These ionic interactions, complemented by hydrogen bonding, direct the packing of the molecules in the solid state, leading to the formation of a crystalline lattice.

Research Significance of Amine-Carboxylic Acid Systems

Amine-carboxylic acid systems are of considerable research significance, particularly in the pharmaceutical industry. researchgate.netacs.orgnih.gov The formation of salts or co-crystals between an active pharmaceutical ingredient (API) containing an amine or carboxylic acid group and a pharmaceutically acceptable coformer can significantly alter the physicochemical properties of the API, such as solubility, dissolution rate, stability, and bioavailability. nih.gov This approach, known as crystal engineering, allows for the rational design of solid forms of drugs with improved performance. acs.orgrsc.org

The interaction between amines and carboxylic acids can lead to the formation of either a salt, where a proton is transferred, or a co-crystal, where the components are held together by neutral hydrogen bonds. The outcome is often predicted by the difference in the pKa values of the acid and the conjugate acid of the amine. These systems serve as versatile platforms for creating a diverse range of supramolecular architectures with potential applications in materials science and drug development. rsc.orgresearchgate.net

Detailed Research Findings

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from the well-established chemistry of its components and related systems.

Table 1: Properties of Constituent Molecules

| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Functional Group |

| Ethanamine | C2H7N | 45.08 | Amine (-NH2) |

| 2-(4-methylphenyl)acetic acid | C9H10O2 | 150.17 | Carboxylic Acid (-COOH) |

The primary interaction in the formation of the title compound is the acid-base reaction between the carboxylic acid group of 2-(4-methylphenyl)acetic acid and the amine group of ethanamine. This results in the formation of a robust supramolecular synthon, the ammonium-carboxylate salt bridge, which is a recurring and predictable motif in crystal engineering. researchgate.netresearchgate.net

Table 2: Expected Interactions in this compound

| Interaction Type | Description |

| Ionic Interaction | Electrostatic attraction between the positively charged ethylammonium (B1618946) cation (CH3CH2NH3+) and the negatively charged 2-(4-methylphenyl)acetate anion (CH3C6H4CH2COO-). |

| Hydrogen Bonding | The ammonium (B1175870) group acts as a hydrogen bond donor, while the carboxylate group acts as a hydrogen bond acceptor, leading to the formation of a network of hydrogen bonds that stabilize the crystal structure. |

| π-π Stacking | Potential for weak interactions between the aromatic rings of the 2-(4-methylphenyl)acetate ions, further contributing to the stability of the supramolecular assembly. |

The study of such systems often involves techniques like single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules in the crystal lattice. This provides valuable insights into the nature and geometry of the intermolecular interactions. researchgate.netacs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethanamine;2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2.C2H7N/c1-7-2-4-8(5-3-7)6-9(10)11;1-2-3/h2-5H,6H2,1H3,(H,10,11);2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINOSQZJUPXPJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.CC1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for Synthesis and Preparation of the Chemical Compound

Salt Formation via Acid-Base Reactions

The principal method for synthesizing ethylammonium (B1618946) 2-(4-methylphenyl)acetate is through a direct acid-base neutralization reaction. In this process, the acidic proton of the carboxyl group (-COOH) on 2-(4-methylphenyl)acetic acid is transferred to the basic lone pair of electrons on the nitrogen atom of ethanamine. biologyinsights.comstackexchange.com This proton transfer results in the formation of the ethylammonium cation ([CH3CH2NH3]+) and the 2-(4-methylphenyl)acetate anion ([C9H9O2]-), which are held together by ionic bonds. biologyinsights.com This reaction is typically rapid and occurs at ambient temperatures. stackexchange.com

The stoichiometry of the acid-base reaction between ethanamine and 2-(4-methylphenyl)acetic acid is straightforward, typically requiring a 1:1 molar ratio of the amine to the carboxylic acid for complete salt formation. Optimization of the reaction conditions is generally focused on maximizing the yield and purity of the resulting salt. Key parameters include the choice of solvent, temperature, and the rate of addition of reactants. While the reaction proceeds readily at room temperature, gentle heating may be employed to ensure complete dissolution of the reactants, followed by controlled cooling to facilitate crystallization of the salt. stackexchange.com

Table 1: Optimization of Reaction Conditions for Salt Formation

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Stoichiometric Ratio (Acid:Amine) | 1:1 | Ensures complete neutralization of both reactants to form the salt. |

| Temperature | Ambient (20-25°C) to mild heat (~40-60°C) | The reaction is exothermic, but mild heating can aid reactant solubility. Cooling promotes crystallization. |

| Reaction Time | Generally rapid | The acid-base proton transfer is a fast reaction. Time is primarily dictated by mixing and crystallization. stackexchange.com |

| Atmosphere | Air | The reaction is not typically sensitive to air or moisture. |

The choice of solvent is crucial in the synthesis of ethylammonium 2-(4-methylphenyl)acetate as it affects the solubility of the reactants and the crystallization of the final product. nih.gov An ideal solvent should dissolve both the ethanamine and 2-(4-methylphenyl)acetic acid to a reasonable extent, while allowing the resulting salt to crystallize out of the solution upon formation or cooling, thus enabling easy isolation. The polarity of the solvent can significantly influence the crystal form and yield. acs.org Solvents with lower dielectric constants can favor ion pair formation. researchgate.net

Table 2: Potential Solvent Systems for Organic Salt Formation

| Solvent Type | Examples | Properties and Role |

|---|---|---|

| Protic Solvents | Ethanol, Isopropanol | Good solubility for both reactants. The salt may be soluble when hot and crystallize upon cooling. |

| Aprotic Polar Solvents | Acetonitrile (MeCN) | Can dissolve both reactants; product isolation may rely on achieving supersaturation. acs.org |

| Aprotic Nonpolar Solvents | Toluene, Heptane | Reactants may have limited solubility, but the salt is often insoluble, leading to direct precipitation. |

| Ethereal Solvents | Tetrahydrofuran (THF), Diethyl ether | Moderate polarity, can be effective for precipitating the salt as it forms. |

Alternative Synthetic Pathways for Related Amine-Carboxylic Acid Adducts

While the primary interaction between an amine and a carboxylic acid is salt formation, a different type of adduct, an amide, can be synthesized from the same or related starting materials through condensation reactions. pearson.com These pathways typically require more forcing conditions or the use of activating agents to overcome the initial acid-base chemistry. biologyinsights.comreddit.com

Thermal Dehydration : Heating the pre-formed ethylammonium 2-(4-methylphenyl)acetate salt above 100°C can drive off a molecule of water, resulting in the formation of the corresponding amide, N-ethyl-2-(4-methylphenyl)acetamide. libretexts.orglibretexts.org This is a direct condensation method but often requires high temperatures. acs.org

Activation of the Carboxylic Acid : To facilitate amide formation under milder conditions, the carboxylic acid can be "activated". libretexts.org This involves converting the hydroxyl group of the acid into a better leaving group. Common methods include:

Acyl Chloride Formation : Reacting 2-(4-methylphenyl)acetic acid with an agent like thionyl chloride (SOCl2) or oxalyl chloride creates 2-(4-methylphenyl)acetyl chloride. This highly reactive acyl chloride then readily reacts with ethanamine to form the amide. libretexts.orgacs.org

Use of Coupling Reagents : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) activate the carboxylic acid, allowing for its direct reaction with the amine to form the amide at or near room temperature. libretexts.orgresearchgate.net

Boron-Mediated Amidation : Catalytic or stoichiometric amounts of boron-based reagents, such as boronic acids, can facilitate the direct formation of amides from carboxylic acids and amines under relatively mild conditions, often by aiding in the removal of water. acs.org

Reaction Mechanism Analysis in the Formation of Organic Salts

The formation of Ethanamine; 2-(4-methylphenyl)acetic acid is governed by a fundamental acid-base proton transfer mechanism. rsc.org The reaction proceeds as follows:

Approach of Reactants : A molecule of ethanamine, with its nucleophilic nitrogen atom bearing a lone pair of electrons, approaches a molecule of 2-(4-methylphenyl)acetic acid.

Proton Transfer : The lone pair of electrons on the nitrogen atom of ethanamine attacks the electrophilic hydrogen atom of the carboxylic acid's hydroxyl group.

Formation of Ions : The O-H bond in the carboxylic acid breaks, and a new N-H bond is formed. This results in the creation of a positively charged ethylammonium ion ([CH3CH2NH3]+) and a negatively charged 2-(4-methylphenyl)acetate ion ([C9H9O2]-). The resulting carboxylate anion is stabilized by resonance.

Ionic Association : The oppositely charged ions are attracted to each other through electrostatic forces, forming the stable ionic compound, or salt.

This proton transfer is typically a very fast and thermodynamically favorable process when an amine and a carboxylic acid are mixed at ambient temperatures. stackexchange.com In contrast, the mechanism for the formation of the related amide adduct involves a nucleophilic acyl substitution, which is a higher energy process. For the amide to form, the ethanamine must act as a nucleophile and attack the carbonyl carbon of the carboxylic acid. This is generally unfavorable without prior activation of the acid, as the amine will preferentially act as a base, deprotonating the acid to form the unreactive carboxylate. libretexts.org

Advanced Structural Elucidation of the Chemical Compound

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystalline solid. While a specific crystal structure for the Ethanamine;2-(4-methylphenyl)acetic acid salt is not widely published, analysis of closely related phenylacetic acid derivatives allows for a comprehensive understanding of its expected solid-state characteristics. In the crystalline state, the ethylammonium (B1618946) cations and 2-(4-methylphenyl)acetate anions would be arranged in a regular, repeating three-dimensional lattice, stabilized by ionic interactions and hydrogen bonds.

X-ray diffraction allows for the precise measurement of the distances between atomic nuclei (bond lengths) and the angles between chemical bonds (bond angles). These parameters confirm the covalent structure of the ions and provide insight into the electronic distribution within the molecule. For the 2-(4-methylphenyl)acetate anion, the geometry around the carboxylic carbon is expected to be trigonal planar with bond angles of approximately 120°. webassign.netquora.com The carbon atoms within the benzene (B151609) ring form a planar hexagon with internal bond angles close to 120°. webassign.net The methyl carbon attached to the ring would exhibit tetrahedral geometry with bond angles around 109.5°. quora.com

Table 1: Typical Interatomic Distances and Bond Angles for Phenylacetic Acid Derivatives

| Parameter | Atom Pair/Triplet | Typical Value |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| C-C (alkyl) | ~1.54 Å | |

| C=O (carboxylate) | ~1.25 Å | |

| C-O (carboxylate) | ~1.25 Å | |

| Bond Angle | C-C-C (aromatic ring) | ~120° |

| O-C=O (carboxylate) | ~120° | |

| C-C-H (methyl group) | ~109.5° |

In the crystal, the packing is stabilized by intermolecular interactions, primarily strong N-H···O hydrogen bonds between the ammonium (B1175870) group of the cation and the carboxylate group of the anion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution and for gaining insight into the environment of atoms in the solid state. It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.

In solution, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of a molecule. The spectrum for this compound would be a composite of the signals from both the ethylammonium cation and the 2-(4-methylphenyl)acetate anion.

The ¹H NMR spectrum would show characteristic signals for each unique proton environment. The 2-(4-methylphenyl)acetate anion would display a singlet for the methyl group protons, a singlet for the methylene (B1212753) (CH₂) protons, and two doublets for the aromatic protons, indicative of a para-substituted benzene ring. chemicalbook.com The ethylammonium cation would show a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from spin-spin coupling with each other.

The ¹³C NMR spectrum provides information on the carbon skeleton. chemicalbook.com Each chemically distinct carbon atom gives a separate signal. The spectrum would show signals for the methyl, methylene, and carboxylate carbons, as well as four distinct signals for the aromatic carbons of the 2-(4-methylphenyl)acetate anion. The ethylammonium cation would contribute two signals for its methyl and methylene carbons. These spectra are crucial for confirming the molecular structure and assessing the purity of the sample.

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

| Moiety | Group | Predicted Chemical Shift (δ) | Multiplicity |

| 2-(4-methylphenyl)acetate | -CH₃ (aromatic) | ~2.3 ppm | Singlet |

| -CH₂- (acetic) | ~3.5 ppm | Singlet | |

| -C₆H₄- (aromatic) | ~7.1-7.2 ppm | Two Doublets | |

| Ethylammonium | -CH₃ (ethyl) | ~1.3 ppm | Triplet |

| -CH₂- (ethyl) | ~3.1 ppm | Quartet |

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Moiety | Carbon Atom | Predicted Chemical Shift (δ) |

| 2-(4-methylphenyl)acetate | -CH₃ | ~21 ppm |

| -CH₂- | ~45 ppm | |

| Aromatic C (quaternary, with CH₃) | ~136 ppm | |

| Aromatic C (quaternary, with CH₂) | ~132 ppm | |

| Aromatic CH | ~129 ppm | |

| Aromatic CH | ~128 ppm | |

| -COO⁻ | ~178 ppm | |

| Ethylammonium | -CH₃ | ~15 ppm |

| -CH₂- | ~40 ppm |

Solid-State NMR for Crystalline Environment Analysis and Conformational Studies

Solid-State NMR (SSNMR) provides structural information on materials in their solid form, complementing the data from X-ray crystallography. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment, including molecular packing and conformation. nih.gov

For this compound, SSNMR could be used to study polymorphism (the existence of multiple crystal forms). Different polymorphs would yield distinct SSNMR spectra because the chemical shifts of ¹H and ¹³C nuclei are sensitive to subtle changes in hydrogen-bonding, molecular conformation, and aromatic π-stacking interactions within the crystal lattice. nih.gov This technique is particularly valuable for characterizing crystalline materials and can be used in tandem with diffraction methods to refine and verify crystal structures. nih.gov

Advanced NMR Techniques for Stereochemical Assignment and Anisotropic Chemical Reactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating molecular structures in solution. youtube.com For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the ionic structure. numberanalytics.comnumberanalytics.com

While this specific salt is achiral and thus lacks complex stereochemistry, advanced NMR methods are critical for confirming connectivity and understanding the spatial relationships and electronic environment of the nuclei. researchgate.net Techniques such as COSY, HSQC, HMBC, and NOESY are instrumental in this process. scholaris.casdsu.eduslideshare.netscience.gov

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment would confirm the proton connectivities within the ethylammonium cation (coupling between the -CH₂- and -CH₃ groups) and within the 2-(4-methylphenyl)acetate anion (coupling between the aromatic protons and between the benzylic -CH₂- protons and the aromatic protons).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of the ¹³C signals for the methyl, methylene, and aromatic methine groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects correlations between nuclei that are close in space, irrespective of their through-bond connectivity. ox.ac.uk A NOESY experiment could show through-space interactions between the protons of the ethylammonium cation and the 2-(4-methylphenyl)acetate anion, providing evidence of ion pairing in solution.

The magnetic anisotropy of the phenyl ring in the 2-(4-methylphenyl)acetate anion significantly influences the chemical shifts of nearby protons. researchgate.netyoutube.comlibretexts.orgrsc.org Protons situated above or below the plane of the aromatic ring experience a shielding effect (upfield shift), while those in the plane of the ring experience a deshielding effect (downfield shift). The benzylic methylene protons (-CH₂-COO⁻) are particularly affected by this phenomenon. The precise chemical shift of these protons, as well as those of the proximate ethylammonium cation, are sensitive to the conformational preferences and the nature of the ion pairing in the solvent used, reflecting the anisotropic chemical environment.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups present in a molecule by probing its vibrational energy states. nih.gov For this compound, these methods are highly effective for confirming the formation of the salt. The acid-base reaction results in the disappearance of vibrational modes characteristic of the carboxylic acid (-COOH) and primary amine (-NH₂) groups and the appearance of new modes corresponding to the carboxylate (-COO⁻) and primary ammonium (-NH₃⁺) groups. The combination of FT-IR and FT-Raman spectra provides a unique "molecular fingerprint," which is characteristic of the compound's specific structure. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Band Assignment

The FT-IR spectrum of the salt is dominated by absorptions from the newly formed ionic groups. The very broad O-H stretching band of the parent carboxylic acid (typically found between 3300-2500 cm⁻¹) and the sharp C=O stretching band (~1700 cm⁻¹) are absent. nih.govnist.govspectroscopyonline.com Instead, new, characteristic bands appear. nih.govchemicalbook.com

Key diagnostic bands for this compound include:

N-H Stretching: A strong, broad absorption band in the 3200-2800 cm⁻¹ region, resulting from the symmetric and asymmetric stretching vibrations of the N-H bonds in the ethylammonium (-NH₃⁺) cation.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹. vscht.cz

Asymmetric Carboxylate Stretching (νₐ(COO⁻)): A very strong band typically appears in the 1610-1550 cm⁻¹ range. 911metallurgist.comspectroscopyonline.com

N-H Bending: The scissoring vibration of the -NH₃⁺ group also occurs in the 1600-1500 cm⁻¹ region, often overlapping with the asymmetric carboxylate stretch.

Symmetric Carboxylate Stretching (νₛ(COO⁻)): A strong band is found in the 1420-1300 cm⁻¹ region. 911metallurgist.com The separation between the asymmetric and symmetric stretching frequencies (Δν) provides information about the coordination of the carboxylate group.

Aromatic C=C Stretching: Medium to weak intensity bands appear in the 1600-1450 cm⁻¹ region.

Out-of-Plane (OOP) C-H Bending: A strong band around 850-800 cm⁻¹ is characteristic of the 1,4-disubstitution (para) pattern of the phenyl ring.

The table below summarizes the expected FT-IR vibrational band assignments.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3200-2800 | Strong, Broad | N-H stretching (in -NH₃⁺) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 3000-2850 | Medium-Strong | Aliphatic C-H stretching (in -CH₃, -CH₂) |

| 1610-1550 | Very Strong | Asymmetric COO⁻ stretching |

| 1600-1500 | Medium-Strong | N-H bending (in -NH₃⁺) |

| ~1515, ~1450 | Medium-Weak | Aromatic C=C ring stretching |

| 1420-1300 | Strong | Symmetric COO⁻ stretching |

| 850-800 | Strong | Aromatic C-H out-of-plane bending (p-disubstitution) |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR because the selection rules differ; Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. nih.gov Vibrations of non-polar bonds and symmetric vibrations often produce strong Raman signals. ias.ac.inresearchgate.net

For this compound, the FT-Raman spectrum would be expected to show:

Aromatic C-H Stretching: Strong signals are typically observed around 3060 cm⁻¹.

Aliphatic C-H Stretching: Strong signals from the methyl and methylene groups appear in the 2900-3000 cm⁻¹ region.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the p-disubstituted ring gives a characteristically strong and sharp band around 800-850 cm⁻¹. mdpi.com The aromatic C=C stretching vibrations around 1600 cm⁻¹ are also prominent. uc.pt

Symmetric Carboxylate Stretching (νₛ(COO⁻)): This vibration often produces a stronger signal in the Raman spectrum than the asymmetric stretch.

The table below presents the expected FT-Raman shifts and their assignments.

| Raman Shift Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3060 | Strong | Aromatic C-H stretching |

| 3000-2900 | Strong | Aliphatic C-H stretching (in -CH₃, -CH₂) |

| ~1610 | Strong | Aromatic C=C ring stretching |

| 1420-1350 | Medium-Strong | Symmetric COO⁻ stretching |

| ~1210 | Medium | Aromatic C-H in-plane bending |

| ~1000 | Medium | Aromatic ring trigonal breathing |

| 850-800 | Strong | Aromatic ring breathing (p-disubstitution) |

Computational Chemistry and Theoretical Investigations of the Chemical Compound

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netnih.gov DFT calculations, particularly using hybrid functionals like B3LYP, are routinely used to determine various molecular properties. researchgate.net

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest possible energy on the potential energy surface. For molecules like phenoxyacetic acid derivatives, DFT methods such as B3LYP combined with basis sets like 6-311G(d,p) are employed to calculate the optimized structural parameters. researchgate.net These calculations provide precise values for bond lengths, bond angles, and dihedral angles. The resulting optimized structure corresponds to an energy minimum, ensuring that all calculated vibrational frequencies are positive real numbers.

Table 1: Illustrative Optimized Geometric Parameters for a Related Phenylacetic Acid Derivative calculated via DFT Note: This data is representative of the output from DFT calculations on similar molecular structures.

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|

| C-C (ring) Bond Length | ~1.39 Å |

| C-O Bond Length | ~1.37 Å |

| C=O Bond Length | ~1.21 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-C (ring) Bond Angle | ~120° |

| O-C=O Bond Angle | ~125° |

DFT calculations are highly effective in predicting spectroscopic properties. The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to atomic displacements. semanticscholar.org Theoretical vibrational wavenumbers are often scaled by a specific factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov These theoretical predictions are invaluable for assigning experimental spectra and confirming molecular structures. researchgate.netsemanticscholar.org

Table 2: Example Comparison of Calculated and Experimental Spectroscopic Data for a Structurally Similar Compound Note: This table illustrates the typical correlation between theoretical predictions and experimental results.

| Parameter | Description | Calculated Value (Scaled) | Experimental Value |

|---|---|---|---|

| Vibrational Frequency | C=O Stretch | ~1705 cm⁻¹ | ~1710 cm⁻¹ |

| Vibrational Frequency | O-H Stretch | ~3450 cm⁻¹ | ~3460 cm⁻¹ |

| ¹³C NMR Chemical Shift | Carboxyl Carbon (COOH) | ~173 ppm | ~175 ppm |

| ¹H NMR Chemical Shift | Acidic Proton (COOH) | ~12.1 ppm | ~12.3 ppm |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. thaiscience.info The energy difference between them, the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular reactivity, stability, and the nature of electronic transitions. nih.govnih.gov A small gap suggests high reactivity and indicates that charge transfer can occur within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. researchgate.net By mapping the electrostatic potential onto the electron density surface, MEP analysis identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net

Table 3: Illustrative Frontier Orbital Energies for a Related Molecule Note: These values represent typical outputs from DFT calculations on aromatic carboxylic acids.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.21 | Electron-donating ability |

| E(LUMO) | -1.29 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.92 | Chemical reactivity and stability |

Molecular Dynamics Simulations for Dynamic Behavior in Solution and Solid State

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, solvent effects, and intermolecular interactions in condensed phases. nih.govrsc.org For a compound like Ethanamine;2-(4-methylphenyl)acetic acid, MD simulations can reveal how it interacts with solvent molecules, how it aggregates in solution, and how its flexible parts move and rotate, which is crucial for understanding its behavior in a realistic chemical environment. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ(r)). wikipedia.orgresearchgate.net QTAIM partitions a molecule into atomic basins and identifies critical points in the electron density that correspond to atoms (attractors), bonds (bond critical points), rings, and cages. wiley-vch.de By analyzing the properties at the bond critical points—such as the electron density (ρb) and its Laplacian (∇²ρb)—the nature of the chemical bond can be characterized as either a shared interaction (covalent bond) or a closed-shell interaction (like ionic bonds or van der Waals forces). researchgate.net This provides a fundamental, physics-based definition of atoms and chemical bonds within a molecule. wikipedia.org

Intermolecular Interactions and Supramolecular Architecture of the Chemical Compound

Hydrogen Bonding Networks in the Solid State (N—H⋯O, C—H⋯O, O—H⋯O)

Hydrogen bonds are the most significant interactions in directing the supramolecular architecture of Ethanamine;2-(4-methylphenyl)acetic acid. Due to the proton transfer from the carboxylic acid to the amine, the resulting ethylammonium (B1618946) cation (CH₃CH₂NH₃⁺) acts as a hydrogen bond donor, while the carboxylate anion (p-CH₃C₆H₄CH₂COO⁻) serves as the acceptor.

N—H⋯O Interactions : The strongest and most influential hydrogen bonds in the crystal lattice are the charge-assisted N⁺—H⋯O⁻ interactions. researchgate.net The three protons on the ammonium (B1175870) group of the ethylammonium cation form robust hydrogen bonds with the oxygen atoms of the carboxylate group. These interactions are significantly stronger than neutral N—H⋯O or O—H⋯O bonds due to the enhanced acidity of the ammonium proton and the increased basicity of the carboxylate oxygen. researchgate.netrsc.org These bonds typically form predictable patterns, or supramolecular synthons, that are fundamental to the crystal's construction. acs.org In many amine-carboxylate salts, these interactions result in characteristic ring motifs, such as the R²₂(8) graph set, where two cations and two anions are linked. researchgate.net

O—H⋯O Interactions : In the anhydrous salt of this compound, O—H⋯O bonds are not expected to be the primary interaction, as the carboxylic acid group has been deprotonated. However, such bonds are pivotal in the structures of carboxylic acid dimers or in hydrated salt forms, where water molecules can act as bridges, donating and accepting hydrogen bonds to and from the carboxylate anions. acs.orglibretexts.org

The geometric parameters of these interactions are critical for defining the strength and directionality of the bonds.

| Bond Type | Typical Donor-Acceptor Distance (Å) | Typical H···Acceptor Distance (Å) | Typical Angle (D-H···A, °) | Strength |

| N⁺—H⋯O⁻ | 2.7 – 2.9 | 1.7 – 2.0 | 160 – 180 | Strong, Charge-Assisted |

| C—H⋯O | 3.0 – 3.8 | 2.2 – 2.8 | 120 – 170 | Weak |

| O—H⋯O | 2.5 – 2.8 | 1.5 – 1.8 | 170 – 180 | Strong (in hydrates/cocrystals) |

Aromatic π-π Stacking Interactions and their Contribution to Crystal Packing

The 2-(4-methylphenyl)acetate anion contains an aromatic phenyl ring, which can participate in π-π stacking interactions. These non-covalent interactions occur when aromatic rings align face-to-face or edge-to-face, contributing to the cohesive energy of the crystal. libretexts.org The geometry of these interactions can vary:

Parallel-displaced : This is the most common and energetically favorable arrangement, where the rings are parallel but their centroids are offset. This geometry minimizes electrostatic repulsion between the electron clouds. researchgate.net

Face-to-face (Sandwich) : This arrangement involves the direct stacking of one ring on top of another. It is generally less favorable due to electrostatic repulsion unless there are complementary electronic features. libretexts.org

T-shaped (Edge-to-face) : In this geometry, the edge of one aromatic ring (the C-H bonds) points towards the face (the π-electron cloud) of another. This is often considered a type of C-H···π interaction. nih.gov

In the crystal structure of this compound, parallel-displaced π-π stacking interactions between the phenyl rings of adjacent anions are expected to organize the molecules into columns or layers, working in concert with the hydrogen-bonding network to build the final three-dimensional architecture. researchgate.net

| Stacking Geometry | Typical Centroid-Centroid Distance (Å) | Description |

| Parallel-Displaced | 3.5 – 4.5 | Aromatic rings are parallel but offset from one another. Energetically favorable. |

| Face-to-Face | > 3.8 | Aromatic rings are stacked directly on top of each other. Often electrostatically unfavorable. |

| T-shaped / Edge-to-face | ~ 5.0 | The edge of one ring points to the face of another, representing a C-H···π interaction. |

Quantification of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules. acs.org

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact. iucr.org Red spots on a d_norm map indicate contacts shorter than the van der Waals radii sum, highlighting key interactions like hydrogen bonds. mdpi.com

Furthermore, the analysis generates a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts. This plot provides quantitative percentages for each type of interaction, offering a clear picture of the relative importance of different forces in crystal packing. nih.gov For this compound, a hypothetical analysis would likely show a high percentage of O···H/H···O contacts, corresponding to the dominant N⁺—H⋯O⁻ hydrogen bonds. Other significant contributions would come from H···H contacts, which are ubiquitous, and C···H/H···C contacts, representing van der Waals forces and weaker C-H···π interactions. acs.orgnih.gov

| Contact Type | Hypothetical Contribution (%) | Description of Interaction |

| O···H / H···O | 35 - 45% | Primarily represents the strong N⁺—H⋯O⁻ hydrogen bonds and weaker C—H⋯O interactions. The sharp "spikes" on the fingerprint plot are characteristic of strong H-bonds. |

| H···H | 30 - 40% | Represents van der Waals contacts between hydrogen atoms on cations and anions. Typically the largest single contributor to the surface area. iucr.org |

| C···H / H···C | 10 - 15% | Includes contacts from C-H···π interactions and general van der Waals forces between aromatic and aliphatic groups. |

| C···C | 3 - 6% | Corresponds to π-π stacking interactions between the aromatic rings of the anions. |

| N···H / H···N | 1 - 3% | Represents contacts involving the ammonium nitrogen atom. |

Formation of Supramolecular Chains and Frameworks in Crystalline Systems

The individual intermolecular interactions described above work in synergy to assemble molecules into well-defined supramolecular structures. nih.gov In amine-carboxylic acid salts, the strong and directional N⁺—H⋯O⁻ hydrogen bonds typically form the primary structural motif, often creating infinite one-dimensional (1D) chains or ribbons. researchgate.netacs.org

For this compound, the ethylammonium cations and 2-(4-methylphenyl)acetate anions would likely be linked by N⁺—H⋯O⁻ bonds into a primary 1D chain. These chains are then organized into two-dimensional (2D) layers or a three-dimensional (3D) framework through the action of the weaker interactions. Aromatic π-π stacking interactions would align the phenyl rings of the anions, often linking parallel chains together, while the network of weaker C—H⋯O bonds provides additional cross-linking and stability, ultimately leading to a robust 3D supramolecular architecture. acs.orgacademie-sciences.fr

Principles of Crystal Engineering Applied to Amine-Carboxylic Acid Salts

The formation of the this compound salt is a direct application of crystal engineering principles. acs.org Crystal engineering aims to design and synthesize new solid-state materials with desired properties by understanding and controlling intermolecular interactions. nih.gov

The key principle at play here is the use of robust and predictable supramolecular synthons. nih.gov The interaction between an amine and a carboxylic acid is a classic example. The outcome—either a salt or a cocrystal—can generally be predicted by the difference in pKa values (ΔpKa) between the base and the acid. nih.gov A large ΔpKa value strongly favors proton transfer, leading to the formation of a salt with a highly reliable and charge-assisted N⁺—H⋯O⁻ synthon. rsc.org

In this case, ethanamine is a sufficiently strong base and 2-(4-methylphenyl)acetic acid is a sufficiently strong acid to ensure complete proton transfer. The resulting ionic components, the ethylammonium cation and the 2-(4-methylphenyl)acetate anion, are complementary building blocks. Crystal engineers can exploit this predictability to construct crystalline materials with specific architectures, as the primary hydrogen-bonding network is almost guaranteed, while weaker interactions can be modulated to fine-tune the crystal packing. acs.org

Solid State Chemistry and Crystallization Studies of the Chemical Compound

Polymorphism and Conformational Isomorphism in Crystalline Forms

Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, is a common phenomenon in organic compounds, including amine-carboxylate salts. researchgate.netresearchgate.netsfasu.edu Conformational isomorphism occurs when different conformers of the same molecule are present in the same crystal structure. researchgate.net

Different polymorphic forms of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The characterization of these forms is essential and is typically achieved through a combination of analytical techniques. While specific polymorphs of Ethanamine;2-(4-methylphenyl)acetic acid have not been documented, the general approach to their characterization would involve:

X-ray Diffraction (XRD): Powder XRD (PXRD) and single-crystal XRD are definitive methods for identifying and characterizing different polymorphic forms by revealing their unique crystal structures.

Spectroscopy: Techniques like Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can differentiate polymorphs by probing differences in vibrational modes resulting from varied molecular environments and intermolecular interactions.

Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to identify phase transitions and differences in melting points and thermal stability among polymorphs.

Molecules with flexible torsion angles have a higher likelihood of exhibiting polymorphism because different conformations can lead to new hydrogen-bonding and packing arrangements. researchgate.net In the case of this compound, the flexibility of the ethylamine (B1201723) and the phenylacetic acid moieties could allow for various conformational arrangements, potentially leading to polymorphism.

The different crystalline forms of a substance are characterized by their lattice energies, and the most stable form at a given temperature and pressure is the one with the lowest Gibbs free energy. The relative stability of polymorphs can be temperature-dependent, leading to phase transitions from a metastable form to a more stable form.

The energetic relationships between polymorphs are often depicted in an energy-temperature diagram. Such diagrams illustrate which form is the most stable at a given temperature and the temperatures at which transitions between forms may occur. These transitions can be either enantiotropic (reversibly interconvertible) or monotropic (irreversibly transforming to the stable form).

Factors Influencing Crystallization Kinetics and Thermodynamics

The crystallization of a specific polymorphic form is influenced by a variety of factors that affect both the kinetics and thermodynamics of the process. For a salt like this compound, these factors would include:

Solvent: The choice of solvent is critical, as its polarity and ability to form hydrogen bonds can influence which polymorphic form nucleates and grows.

Supersaturation: The level of supersaturation affects the nucleation rate and can determine which polymorph is kinetically favored.

Temperature: Temperature influences solubility, nucleation, and growth rates, and can be a determining factor in isolating a specific polymorphic form.

Impurities: The presence of impurities can inhibit or promote the nucleation of certain polymorphs.

By controlling these parameters, it is possible to selectively crystallize a desired polymorphic form.

Pressure-Induced Structural Changes and Solid-State Reactivity

High pressure can induce significant changes in the crystal structure of organic compounds, leading to phase transitions and, in some cases, solid-state reactions. While no specific studies on the effect of pressure on this compound are available, general observations in similar systems suggest that applying pressure can lead to more compact crystal packing and potentially new polymorphic forms that are not accessible under ambient conditions. These pressure-induced changes are often studied using high-pressure X-ray diffraction and Raman spectroscopy.

Thermoanalytical Studies of Phase Transitions and Thermal Stability

Thermoanalytical techniques are vital for investigating the phase transitions and thermal stability of organic salts.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal events. For a compound like this compound, a DSC thermogram would reveal endothermic peaks corresponding to melting and any solid-solid phase transitions, and exothermic peaks for crystallization or decomposition.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and decomposition profile of a compound. For amine-carboxylate salts, decomposition often involves the loss of the amine and/or decarboxylation of the acid. unca.edunewhaven.edu

Studies on various ammonium (B1175870) carboxylate salts have shown a correlation between thermal stability and the molecular weight of the salt, with heavier salts tending to be more thermally stable. unca.edu For instance, the peak decomposition temperatures for ammonium acetate (B1210297), ammonium benzoate, and ammonium salicylate (B1505791) were found to be 133.8°C, 194.72°C, and 204.23°C, respectively. unca.edu

Table 1: General Thermoanalytical Data for Analogous Amine-Carboxylate Salts

| Salt | Peak Decomposition Temperature (°C) | Mass Loss (%) |

| Ammonium Acetate | 133.8 | 94.16 |

| Ammonium Benzoate | 194.72 | 88.4 |

| Ammonium Salicylate | 204.23 | 78.08 |

This table is based on data for general ammonium carboxylate salts and is intended to be illustrative of the type of data obtained from thermoanalytical studies. unca.edu

Advanced Topics in the Chemical Compound S Reactivity and Derivatization

Catalytic Strategies in Transformations involving the Amine or Acid Moiety

The development of catalytic strategies for modifying the ethanamine (ethylamine) and 2-(4-methylphenyl)acetic acid components is crucial for synthesizing a diverse range of derivatives. Direct condensation of carboxylic acids and amines to form amides can be challenging, often requiring high temperatures or the use of stoichiometric coupling agents to proceed efficiently. rhhz.netstackexchange.com Catalytic approaches offer milder and more atom-economical alternatives.

For the amine moiety , N-acylation is a fundamental transformation. Various catalysts have been shown to facilitate this reaction. For instance, acetic acid can act as a simple and inexpensive catalyst for the N-acylation of amines using esters like ethyl acetate (B1210297) as the acyl source, with catalyst loadings as low as 10 mol% providing excellent yields. rsc.org Heterogeneous catalysts, such as zeolite H-FER, are also effective for the acetylation of amines using acetic anhydride (B1165640) under solvent-free conditions. These solid acid catalysts are advantageous due to their stability, ease of handling, and reusability.

For the carboxylic acid moiety , the formation of amides and esters are primary transformations. The direct catalytic amidation of 2-(4-methylphenyl)acetic acid with ethylamine (B1201723) is of significant interest. While the thermal condensation of the ammonium (B1175870) carboxylate salt is possible, catalytic methods can improve efficiency and selectivity. stackexchange.com Lewis acids such as ZnCl₂, CoCl₂, and Sc(OTf)₃ are known to catalyze the acetylation of alcohols and phenols, and similar principles can be applied to esterification and amidation reactions of phenylacetic acids. Palladium-catalyzed reactions, such as the Suzuki coupling, represent a sophisticated strategy for derivatizing the aromatic ring of the 2-(4-methylphenyl)acetic acid moiety itself, allowing for the synthesis of more complex structures. inventivapharma.com

The following table summarizes various catalytic approaches applicable to the functional groups present in the compound.

| Functional Group | Transformation | Catalytic System | Key Features |

| Amine (Ethanamine) | N-Acetylation | Acetic Acid / Ethyl Acetate | Low catalyst loading (10 mol%), simple and inexpensive. rsc.org |

| Amine (Ethanamine) | N-Acetylation | Zeolite H-FER / Acetic Anhydride | Heterogeneous catalyst, solventless conditions, reusable. |

| Carboxylic Acid | Amidation | High Temperature | Direct thermal condensation of the ammonium carboxylate salt. stackexchange.com |

| Carboxylic Acid | Derivatization | Palladium-catalyzed Suzuki Coupling | Allows for C-C bond formation on the aryl ring for complex derivatives. inventivapharma.com |

| Amide (from Acid) | Hydrolysis | TiCl₄ / HCl | Catalytic conversion of primary amides back to carboxylic acids under mild conditions. mdpi.com |

Stereochemical Control in Synthesis and Crystallization

While 2-(4-methylphenyl)acetic acid is an achiral molecule, the introduction of a substituent at the α-carbon (the carbon atom adjacent to the carboxyl group) creates a stereocenter, leading to enantiomeric forms. The control of stereochemistry during the synthesis and separation of these chiral derivatives is a critical aspect of modern organic chemistry. researchgate.net

One of the most established methods for separating enantiomers of a racemic carboxylic acid is diastereomeric salt formation . This involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). The resulting products are diastereomeric salts, which have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. google.comgoogle.com In this context, a chiral amine could be used to resolve a racemic α-substituted derivative of 2-(4-methylphenyl)acetic acid. The choice of solvent is critical in this process, as it influences the solubility difference between the diastereomeric salts. google.com

Kinetic resolution is another powerful strategy for obtaining enantiomerically enriched compounds. This method relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. For example, in the esterification of a racemic acid using a chiral alcohol or a chiral catalyst, one enantiomer may react faster than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer. mdpi.com This technique has been successfully applied to various 2-arylpropanoic acids. mdpi.com

In some cases, the crystallization process itself can be used to induce resolution. Glacial acetic acid, for instance, has been reported to function not only as a recrystallization solvent but also as a resolution agent, enabling the simultaneous growth of optically pure enantiomeric crystals from a racemic mixture in a single pot. rsc.org

| Strategy | Description | Application Example |

| Diastereomeric Salt Formation | A racemic acid is reacted with a chiral resolving agent (e.g., a chiral amine) to form diastereomeric salts with different solubilities, allowing separation by crystallization. google.comgoogle.com | Resolving racemic α-(phenoxy)phenylacetic acids using a chiral naphthylalkylamine. google.com |

| Kinetic Resolution | The enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to the separation of one enantiomer. mdpi.com | Selective esterification of one enantiomer of racemic 2-aryl-2-fluoropropanoic acids. mdpi.com |

| Asymmetric Synthesis | A chiral auxiliary or catalyst is used to direct the formation of predominantly one enantiomer during the synthesis of the chiral molecule. researchgate.net | Asymmetric synthesis of α-alkyl-α-hydroxyphenylacetic acid from a chiral starting material. researchgate.net |

| Resolution via Crystallization Solvent | The solvent used for crystallization can induce the separation of enantiomers from a racemic mixture. rsc.org | Use of glacial acetic acid to grow separate enantiopure crystals of a chiral compound. rsc.org |

Investigation of Reaction Pathways and Mechanistic Intermediates

Understanding the reaction mechanisms for the formation and transformation of Ethanamine;2-(4-methylphenyl)acetic acid is fundamental to controlling reaction outcomes. The primary reaction between ethylamine and 2-(4-methylphenyl)acetic acid is an acid-base neutralization.

At ambient temperatures, the acidic proton of the carboxylic acid group is transferred to the basic nitrogen atom of the amine. This rapid proton transfer results in the formation of an ammonium carboxylate salt: ethylammonium (B1618946) 2-(4-methylphenyl)acetate. stackexchange.comresearchgate.net

R-COOH + R'-NH₂ ⇌ R-COO⁻ + R'-NH₃⁺ (2-(4-methylphenyl)acetic acid + Ethanamine ⇌ 2-(4-methylphenyl)acetate + Ethylammonium)

This salt exists as an ion pair in solution and in the solid state. To form the corresponding amide, N-ethyl-2-(4-methylphenyl)acetamide, energy input, typically in the form of heat, is required to drive off a molecule of water in a condensation reaction. stackexchange.com

The mechanism of this thermally induced amidation has been a subject of detailed study. Computational studies on analogous reactions, such as the acid-catalyzed aminolysis of esters, suggest two primary pathways for the amide bond formation: rhhz.net

Stepwise Acyl Substitution: This classical mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, involving proton transfers and the elimination of a water molecule, yields the final amide product. rhhz.net

Concerted Acyl Substitution: An alternative pathway proposes a concerted mechanism where the formation of the new carbon-nitrogen bond and the cleavage of the carbon-oxygen bond occur simultaneously through a single transition state. This pathway avoids the formation of a discrete tetrahedral intermediate. rhhz.net The concerted mechanism is significant because it proceeds without rehybridization of the carbonyl carbon from sp² to sp³, which can prevent racemization when chiral centers are present at the α-position. rhhz.net

The reaction is often catalyzed by the carboxylic acid reactant itself, which can facilitate the necessary proton transfers within the transition state. The initial salt formation is a rapid equilibrium, while the subsequent dehydration to the amide is typically the rate-determining step, possessing a higher activation energy.

Q & A

Q. What synthetic strategies are recommended for preparing ethanamine;2-(4-methylphenyl)acetic acid?

A solvent-free approach under inert atmospheres (e.g., N₂) is effective for synthesizing structurally related compounds. For instance, compound 25 in was synthesized by reacting 2-(4-hydroxyphenyl)acetic acid with an ethanamine derivative at 180°C without solvent . This method minimizes side reactions and simplifies purification. Alternative routes may involve coupling 2-(4-methylphenyl)acetic acid with ethanamine via carbodiimide-mediated amidation, though reaction efficiency should be optimized using HPLC to monitor purity (≥98% purity achievable, as in ) .

Q. How can the purity and structural integrity of this compound be validated?

High-performance liquid chromatography (HPLC) is the gold standard for purity assessment, as demonstrated in for analogous compounds . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For example, provides molecular formulas and weights for structurally related amino acid derivatives, which can guide analytical workflows .

Q. What safety protocols are essential for handling ethanamine derivatives?

Personal protective equipment (PPE), including nitrile gloves, face shields, and lab coats, is mandatory. outlines specific guidelines for similar aromatic acids, emphasizing glove inspection, proper disposal, and post-handling hand hygiene . Engineering controls like fume hoods are advised to mitigate inhalation risks.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of ethanamine derivatives?

Methodological validation through orthogonal assays (e.g., enzyme inhibition, cell viability) is key. highlights the evaluation of aldose reductase (AR) inhibitory properties for gigantol derivatives, suggesting comparable assays for ethanamine analogs . Dose-response curves and statistical analysis (e.g., IC₅₀ comparisons) can clarify discrepancies. Computational docking studies may further elucidate structure-activity relationships.

Q. What strategies optimize reaction yields for solvent-free syntheses of this compound?

Reaction temperature, catalyst loading, and substrate stoichiometry are critical variables. achieved successful coupling at 180°C under N₂, but lower temperatures (e.g., 150–160°C) may reduce decomposition risks for heat-sensitive intermediates . Kinetic studies using differential scanning calorimetry (DSC) or in-situ FTIR can identify optimal conditions.

Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?

Electron-donating groups (e.g., methyl in 4-methylphenyl) enhance lipophilicity, as seen in for 4-methylhippuric acid derivatives . Computational tools like LogP calculators or molecular dynamics simulations can predict solubility and bioavailability. Experimental validation via shake-flask assays (e.g., octanol-water partitioning) is recommended.

Q. What analytical challenges arise in characterizing byproducts during synthesis?

Minor impurities (e.g., unreacted starting materials or oxidation byproducts) require tandem MS/MS or LC-NMR for identification. lists exact mass data for metabolites, which can aid in detecting low-abundance species . Fractional crystallization or preparative HPLC may isolate byproducts for structural elucidation.

Methodological and Technical Guidance

Q. Which chromatographic techniques are suitable for separating enantiomers of this compound?

Q. How can researchers assess the compound’s stability under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis are recommended. notes ≥5-year stability for crystalline solids stored at -20°C, providing a benchmark for long-term storage protocols .

Q. What computational tools predict the compound’s metabolic pathways?

Software like ADMET Predictor™ or SwissADME can simulate Phase I/II metabolism. discusses anti-inflammatory properties of phenylpropanoic acids, suggesting cytochrome P450 enzymes as primary metabolic targets . Experimental validation via hepatocyte incubation studies is advised.

Data Interpretation and Validation

Q. How should researchers address discrepancies in spectroscopic data across studies?

Cross-referencing with databases like PubChem () ensures consistency in NMR/IR peak assignments . Collaborative verification with independent labs or using certified reference materials (CRMs) minimizes instrumental variability.

Q. What statistical methods are appropriate for dose-response studies involving this compound?

Non-linear regression models (e.g., four-parameter logistic curve) are standard for IC₅₀/EC₅₀ calculations. ’s AR inhibition assays provide a template for replicate experiments and ANOVA-based analysis .

Ethical and Regulatory Considerations

Q. What regulatory guidelines apply to preclinical studies of this compound?

Follow OECD Test Guidelines for toxicity assessments and ICH M7 for mutagenicity screening. emphasizes that such compounds are for research only, not diagnostic/therapeutic use . Institutional review board (IRB) approval is mandatory for in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.